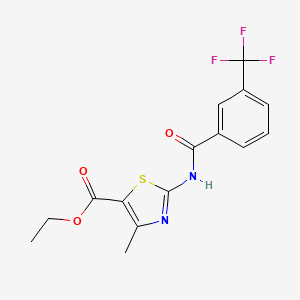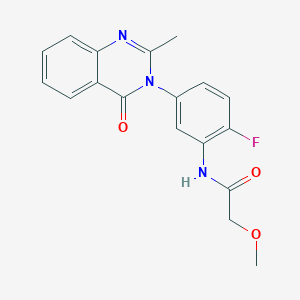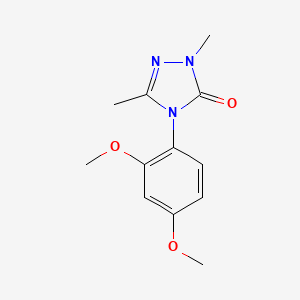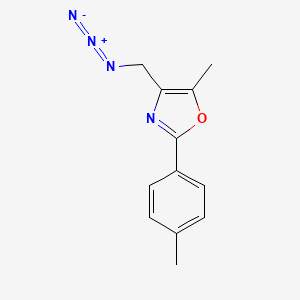
Ethyl 5-methyl-3-((3-(trifluoromethyl)phenyl)carbonylamino)-2,4-thiazolecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom. The thiazole ring is a component of vitamin B1 (thiamine) and many pharmaceuticals .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom. It also has a trifluoromethyl group attached to a phenyl ring, which could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence these properties include the presence of the trifluoromethyl group and the specific substituents on the thiazole ring .Scientific Research Applications
Synthesis and Characterization
The synthesis of novel thiazole compounds containing structures like Ethyl 5-methyl-3-((3-(trifluoromethyl)phenyl)carbonylamino)-2,4-thiazolecarboxylate has been a focus of research due to their interesting chemical and biological properties. Researchers have developed methods for synthesizing these compounds and characterized them using techniques such as NMR, ESI-MS, and elemental analysis (Qiu Li-ga, 2015). These studies provide foundational knowledge for understanding the chemical behavior of these compounds and their potential applications.
Antimicrobial Activities
The antimicrobial properties of thiazole derivatives have been investigated, with some compounds showing promising results against various pathogens. For instance, novel thiazole compounds synthesized from ethyl-2-(4'-hydroxyphenyl)-4-(trifluromethyl) thiazole-5-carboxylate exhibited significant fungicidal activities, highlighting their potential as antimicrobial agents (Qiu Li-ga, 2015).
Corrosion Inhibition
Research into the application of thiazole derivatives for corrosion inhibition has shown that these compounds can serve as effective corrosion inhibitors for metals. A study on pyranpyrazole derivatives, including similar thiazole-based compounds, demonstrated their utility in protecting mild steel from corrosion, particularly in industrial pickling processes. This research utilized a combination of gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) techniques to evaluate the effectiveness of these inhibitors (P. Dohare et al., 2017).
Chemical Transformations
The versatility of thiazole derivatives as intermediates in chemical synthesis has been explored through various reactions, including Michael-like addition strategies. This approach has been used to produce a wide range of analogs, demonstrating the compound's role as a precursor in the synthesis of more complex molecules (Kenneth M. Boy & J. Guernon, 2005). These studies contribute to the broader understanding of the reactivity and functionalization of thiazole derivatives.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-methyl-2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c1-3-23-13(22)11-8(2)19-14(24-11)20-12(21)9-5-4-6-10(7-9)15(16,17)18/h4-7H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFRXBLPUPBHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one](/img/structure/B2556617.png)


![N-(2,4-difluorobenzyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2556621.png)
![2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2556623.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2556627.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2556628.png)



![N-({4-allyl-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2556636.png)